molecular formula C98H171N33O35 B152340 Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- CAS No. 137593-46-5

Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-

Cat. No. B152340
CAS RN: 137593-46-5
M. Wt: 2371.6 g/mol
InChI Key: SJUGAEZRAILLIQ-MQLQSYESSA-N
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Description

The peptide is a complex molecule composed of a sequence of amino acids. Each amino acid in the sequence contributes to the overall properties and functions of the peptide. The amino acids mentioned, such as glycine, lysine, arginine, and others, are known to play critical roles in various biological processes. For instance, glycine is the simplest amino acid and is involved in the synthesis of proteins, while lysine is essential for protein synthesis, enzyme production, and immune function . Arginine is a precursor for the synthesis of nitric oxide, a critical molecule in vasodilation and immune responses .

Synthesis Analysis

The synthesis of peptides is a complex process that can be achieved through various methods, including solid-phase peptide synthesis or recombinant DNA technology. The specific synthesis method for the peptide is not detailed in the provided papers, but the amino acids that compose it can be synthesized or extracted from natural sources. For example, the biosynthesis of amino acids like glutamate, aspartate, and alanine involves intermediates from central metabolism, such as the citric acid cycle .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of amino acids and their interactions. The peptide bond formation between amino acids leads to a primary structure, while hydrogen bonding and other interactions lead to secondary, tertiary, and quaternary structures. The carbon-13 nuclear magnetic resonance (NMR) study of pentapeptides containing amino acids like serine, threonine, aspartic acid, and glutamic acid provides insights into the effects of these amino acids on the chemical shifts of the flanking glycine residues .

Chemical Reactions Analysis

Amino acids can undergo various chemical reactions, including deamination, transamination, and decarboxylation. The thermal reaction kinetics of amino acids like glycine, serine, and threonine have been studied, showing that they can produce different products upon pyrolysis, such as methylamine from glycine and ethanolamine from serine . Additionally, the presence of glucose can affect the reaction kinetics of amino acids like alanine .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and peptides are influenced by their side chains and the overall molecular structure. For instance, the amino acid composition of proteins like glutenins and gliadins affects their properties, with glutenin having higher proportions of lysine, glycine, and arginine, which are also present in the peptide . The molybdenum(VI) peroxo α-amino acid complexes study provides insights into the coordination chemistry of amino acids like glycine, valine, and leucine, which can influence the stability and reactivity of the peptide .

Mechanism of Action

Target of Action

Tsst-1 (58-78), also known as Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-, is a superantigen that primarily targets T cells and antigen-presenting cells (APCs) in the immune system . It interacts with the β-chain of the T-cell receptor (TCR) and the α-chain of the major histocompatibility complex (MHC) class II .

Mode of Action

Tsst-1 (58-78) interrupts the immune response against the pathogen via the antigen-independent activation of T cells and APCs . The simultaneous interaction of Tsst-1 (58-78) with the β-chain of the TCR and the α-chain of the MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs and the release of large quantities of cytokines .

Biochemical Pathways

The interaction of Tsst-1 (58-78) with TCR and MHC class II triggers a cascade of signaling pathways, leading to the hyperactivation of T cells and APCs . This results in the release of large quantities of cytokines, causing a cytokine storm . This nonspecific and excessive T cell activation can result in a wide range of diseases, ranging from multi-organ failure in toxic shock syndrome to autoimmune diseases .

Pharmacokinetics

It is known that the toxin is produced at the local site of an infection, and then enters the bloodstream .

Result of Action

The result of Tsst-1 (58-78)'s action is the massive and unregulated stimulation of the immune system . This leads to a cytokine storm, which can cause multi-organ failure in toxic shock syndrome and contribute to autoimmune diseases .

Action Environment

The action of Tsst-1 (58-78) can be influenced by environmental factors. For example, the production of Tsst-1 (58-78) by Staphylococcus aureus is tightly controlled by regulators responding to the environment . Additionally, the vaginal microbiota can alter environmental cues and affect Tsst-1 (58-78) production .

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGAEZRAILLIQ-MQLQSYESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H171N33O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137593-46-5
Record name Toxic shock syndrome toxin-1 (58-78)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 137593-46-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does the TSST-1(58-78) peptide interact with immune cells and what are the downstream effects?

A1: Research indicates that the TSST-1(58-78) peptide primarily interacts with immune cells bearing MHC class II molecules on their surface [, ]. This interaction has been shown to stimulate the proliferation of human T cells in vitro [, ]. Specifically, the peptide appears to activate T cells through two distinct pathways:

  1. MHC Class II-Dependent Pathway: TSST-1(58-78) binds to MHC class II molecules, similar to the action of the full TSST-1 toxin. This binding triggers a signaling cascade that leads to T cell activation and proliferation [].
  2. MHC-Unrestricted Xenostimulatory Pathway: TSST-1(58-78) can also activate T cells from different species (xenostimulation), even in the absence of MHC matching []. This suggests the peptide may interact with other cell surface receptors or utilize a yet to be fully characterized mechanism.

Q2: What is the significance of the TSST-1(58-78) peptide in understanding the activity of the full TSST-1 toxin?

A2: The ability of the TSST-1(58-78) peptide to elicit similar immune responses as the full TSST-1 toxin, such as T cell proliferation and TNF release [, ], suggests that this specific region of the toxin plays a critical role in its biological activity. The peptide likely encompasses a key binding site or structural motif that mediates interactions with immune cells. Studying TSST-1(58-78) provides valuable insights into:

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